2-METHYL-2-[2-(PROPAN-2-YL)PHENOXY]-N-[(PYRIDIN-2-YL)METHYL]PROPANAMIDE
Description
2-METHYL-2-[2-(PROPAN-2-YL)PHENOXY]-N-[(PYRIDIN-2-YL)METHYL]PROPANAMIDE is a synthetic organic compound with a complex structure It is characterized by the presence of a phenoxy group, a pyridine ring, and an amide linkage
Properties
IUPAC Name |
2-methyl-2-(2-propan-2-ylphenoxy)-N-(pyridin-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-14(2)16-10-5-6-11-17(16)23-19(3,4)18(22)21-13-15-9-7-8-12-20-15/h5-12,14H,13H2,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRULHYWJKPQSGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OC(C)(C)C(=O)NCC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-2-[2-(PROPAN-2-YL)PHENOXY]-N-[(PYRIDIN-2-YL)METHYL]PROPANAMIDE typically involves multiple steps. One common route includes the reaction of 2-(propan-2-yl)phenol with 2-bromo-2-methylpropanoic acid to form an ester intermediate. This intermediate is then reacted with pyridine-2-methanamine under appropriate conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-2-[2-(PROPAN-2-YL)PHENOXY]-N-[(PYRIDIN-2-YL)METHYL]PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The amide linkage can be reduced to form amines.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated pyridine derivatives.
Scientific Research Applications
2-METHYL-2-[2-(PROPAN-2-YL)PHENOXY]-N-[(PYRIDIN-2-YL)METHYL]PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-METHYL-2-[2-(PROPAN-2-YL)PHENOXY]-N-[(PYRIDIN-2-YL)METHYL]PROPANAMIDE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 2-METHYL-5-(PROPAN-2-YL)PHENOXYBENZALDEHYDE
- 2-METHYL-2-[2-(PROPAN-2-YL)PHENOXY]ACETOHYDRAZIDE
Uniqueness
Compared to similar compounds, 2-METHYL-2-[2-(PROPAN-2-YL)PHENOXY]-N-[(PYRIDIN-2-YL)METHYL]PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
